

A Technical Guide to flg22/Pst-Induced Reactive Oxygen Species Production

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the signaling pathways, experimental protocols, and quantitative data related to reactive oxygen species (ROS) production induced by the bacterial flagellin peptide flg22 and the pathogen Pseudomonas syringae pv. tomato (Pst). This guide is intended to be a comprehensive resource for professionals in plant biology, pathology, and drug discovery.

Introduction

The production of reactive oxygen species (ROS), often referred to as the oxidative burst, is a rapid and crucial event in plant innate immunity. It is a hallmark of pattern-triggered immunity (PTI), initiated upon the recognition of microbe-associated molecular patterns (MAMPs) such as flg22. This burst of ROS in the apoplast (the space outside the plasma membrane) serves multiple roles, including direct antimicrobial activity, cell wall reinforcement, and as a secondary signal to activate downstream defense responses. Understanding the mechanisms governing this process is vital for developing strategies to enhance plant disease resistance.

The flg22-Induced ROS Signaling Pathway

The perception of flg22 at the cell surface by a receptor complex initiates a signaling cascade that culminates in the production of apoplastic ROS. This pathway is tightly regulated and involves a series of protein-protein interactions and phosphorylation events.

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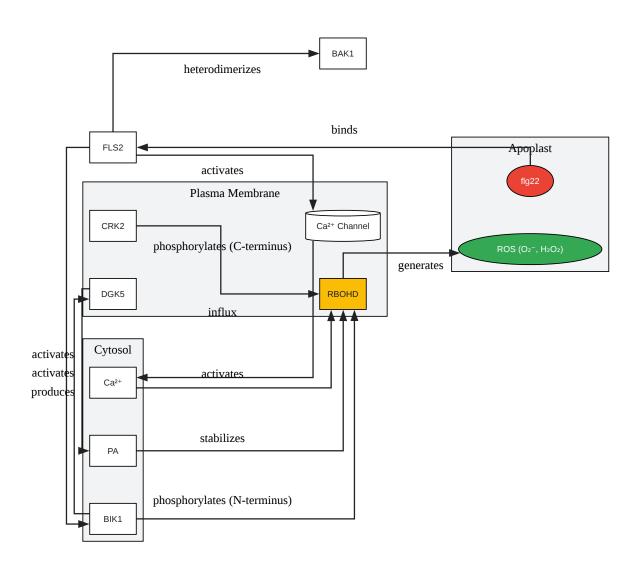


The key components of this signaling pathway are:

- FLS2 (FLAGELLIN-SENSING 2): A leucine-rich repeat receptor-like kinase (LRR-RLK) that acts as the primary receptor for flg22.
- BAK1 (BRI1-ASSOCIATED KINASE 1): A co-receptor LRR-RLK that forms a complex with FLS2 upon flg22 binding.[1]
- BIK1 (BOTRYTIS-INDUCED KINASE 1): A receptor-like cytoplasmic kinase (RLCK) that is constitutively associated with FLS2 and becomes activated upon FLS2-BAK1 complex formation.[2][3][4]
- RBOHD (RESPIRATORY BURST OXIDASE HOMOLOG D): A plasma membrane-localized NADPH oxidase that is the primary enzyme responsible for generating apoplastic superoxide (O₂⁻), which is then rapidly converted to hydrogen peroxide (H₂O₂).[2]
- Calcium (Ca²⁺) Signaling: A rapid influx of extracellular Ca²⁺ into the cytosol is a critical downstream event that is required for the full activation of RBOHD.
- CRK2 (CYSTEINE-RICH RECEPTOR-LIKE KINASE 2): A receptor-like kinase that preassociates with RBOHD and phosphorylates its C-terminus to regulate ROS production.
- DGK5 (DIACYLGLYCEROL KINASE 5): An enzyme that produces phosphatidic acid (PA), a lipid second messenger, which contributes to ROS production by stabilizing RBOHD.

Upon flg22 perception, FLS2 and BAK1 form a heterodimer, leading to the transphosphorylation and activation of their kinase domains. This activation results in the phosphorylation and release of BIK1 from the receptor complex. Activated BIK1 then directly phosphorylates the N-terminal region of RBOHD, which is a crucial step for its activation. This initial activation is further amplified by a calcium-dependent pathway. The flg22-induced Ca²+ influx leads to the binding of Ca²+ to the EF-hand motifs of RBOHD and activates calcium-dependent protein kinases (CDPKs), which also phosphorylate RBOHD. Furthermore, CRK2, in a pre-formed complex with RBOHD, phosphorylates its C-terminus, adding another layer of regulation. Additionally, DGK5 is activated downstream of the FLS2/BAK1/BIK1 complex, leading to the production of PA, which stabilizes RBOHD and enhances ROS production.





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flg22-induced ROS signaling pathway.



Pseudomonas syringae pv. tomato (Pst) and ROS Production

While flg22 is a potent elicitor of ROS, pathogenic bacteria like Pst DC3000 have evolved mechanisms to suppress this and other PTI responses. Pst utilizes a type III secretion system (T3SS) to inject effector proteins into the host cell cytoplasm. These effectors can interfere with the flg22 signaling pathway at various points. For instance, some effectors can inhibit the kinase activity of FLS2 or BIK1, while others can target RBOHD or other downstream signaling components. This suppression of the ROS burst is a key virulence strategy for Pst, allowing it to colonize the host tissue more effectively. However, in resistant host plants, the recognition of specific Pst effectors by intracellular nucleotide-binding leucine-rich repeat (NLR) receptors can trigger a more robust and sustained ROS production as part of effector-triggered immunity (ETI).

Quantitative Data on flg22-Induced ROS Production

The production of ROS in response to flg22 is a dynamic process that can be quantified. The following tables summarize key quantitative parameters from various studies.

Parameter	Value	Plant Species	Reference
Optimal flg22 Concentration	10-100 nM	Arabidopsis thaliana	
10-100 nM	Nicotiana benthamiana		
10-100 nM	Turnip	-	
Time to Peak ROS Production	~15 minutes	Arabidopsis thaliana	
10-15 minutes	Grapevine		-
Duration of ROS Burst	Returns to near basal levels within 40-60 minutes	Arabidopsis thaliana	



Table 1: General Quantitative Parameters of flg22-Induced ROS Burst.

Genotype/Conditio	Effect on ROS Production	Fold Change (approx.)	Reference
fls2 mutant	Abolished	>95% reduction	
rbohd mutant	Severely reduced	>80% reduction	-
crk2 mutant	Reduced	~50% reduction	-
dgk5.1 mutant	Reduced	Significant reduction	-
bik1 mutant	Reduced	Significant reduction	-
Catalase treatment	Dramatically reduced	>80% reduction	-
La ³⁺ (Ca ²⁺ channel blocker)	Reduced	>80% reduction	-

Table 2: Effect of Genetic Mutations and Chemical Treatments on flg22-Induced ROS Production in Arabidopsis thaliana.

Experimental Protocols Luminol-Based ROS Burst Assay

This is the most common method for measuring apoplastic ROS production. It relies on the horseradish peroxidase (HRP)-catalyzed oxidation of luminol by H₂O₂, which results in the emission of light (chemiluminescence).

Materials:

- Plant material (e.g., leaves from 4-5 week old Arabidopsis thaliana)
- Cork borer or biopsy punch (4 mm diameter)
- 96-well white microplate
- Luminol (e.g., Sigma-Aldrich)



- Horseradish peroxidase (HRP) (e.g., Sigma-Aldrich)
- · flg22 peptide
- Deionized water
- Plate-reading luminometer

Protocol:

- Plant Material Preparation (Day 1):
 - 1. Excise leaf discs (4 mm diameter) from the leaves of healthy, well-watered plants.
 - 2. Float the leaf discs, abaxial side down, in a petri dish containing deionized water and incubate overnight at room temperature in the dark. This allows the wounding response from cutting to subside.
- Assay Preparation (Day 2):
 - 1. Carefully transfer each leaf disc to a well of a 96-well white microplate containing 100 μ L of deionized water.
 - 2. Allow the leaf discs to equilibrate for at least 1 hour.
 - 3. Prepare the assay solution containing luminol and HRP. A common final concentration is 20 μ M luminol and 10 ng/mL HRP.
 - 4. Prepare the flg22 elicitor solution at the desired concentration (e.g., 100 nM).
- Measurement:
 - 1. Place the 96-well plate into a plate-reading luminometer.
 - 2. Measure the background luminescence for a few cycles (e.g., 5 minutes).
 - 3. Inject the flg22 elicitor solution into each well.

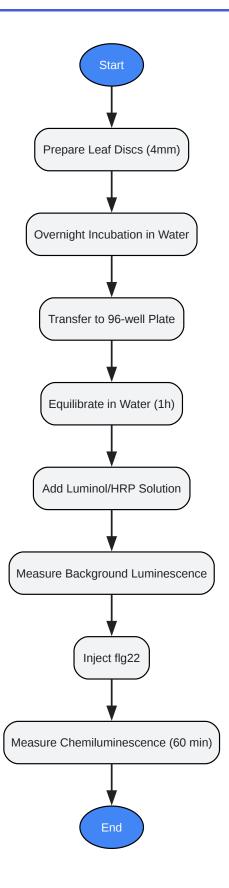
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- 4. Immediately begin measuring the chemiluminescence at regular intervals (e.g., every 1-2 minutes) for at least 60 minutes.
- 5. The data is typically expressed as Relative Light Units (RLU).





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Workflow for the luminol-based ROS assay.



Aequorin-Based Calcium Influx Measurement

This method utilizes transgenic plants expressing the Ca^{2+} -sensitive photoprotein aequorin to measure changes in cytosolic Ca^{2+} concentration.

Materials:

- Transgenic plants expressing apoaequorin.
- Coelenterazine (the substrate for aequorin).
- · Leaf discs.
- 96-well white microplate.
- · Luminometer.

Protocol:

- Plant Material Preparation:
 - 1. Excise leaf discs from transgenic plants expressing apoaequorin.
 - 2. Float the leaf discs in a solution containing coelenterazine (e.g., 10 μ M) in the dark overnight to allow for the reconstitution of aequorin.
- · Measurement:
 - 1. Transfer the leaf discs to a 96-well white microplate.
 - 2. Place the plate in a luminometer.
 - 3. Inject the flg22 solution.
 - 4. Immediately begin measuring the luminescence. The light emission is proportional to the cytosolic Ca²⁺ concentration.

Conclusion



The production of ROS in response to flg22 and Pst is a complex and tightly regulated process that is central to plant innate immunity. A thorough understanding of the signaling pathways, the key molecular players, and the quantitative dynamics of the ROS burst is essential for researchers and professionals seeking to develop novel strategies for crop protection and disease resistance. The experimental protocols provided in this guide offer robust methods for investigating this fundamental aspect of plant-microbe interactions. Further research into the intricate interplay between PTI, ETI, and pathogen-derived effectors will continue to unravel the complexities of the plant immune system.

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